
6-(Cyclohexyloxy)hexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclohexyloxy)hexanal is an organic compound characterized by a hexanal group attached to a cyclohexyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexyloxy)hexanal typically involves the reaction of cyclohexanol with hexanal in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the cyclohexanol and hexanal. The general reaction conditions include:
Reactants: Cyclohexanol and hexanal
Catalyst: Acid catalyst (e.g., sulfuric acid)
Solvent: Anhydrous conditions to prevent hydrolysis
Temperature: Moderate temperatures (around 60-80°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous Flow Reactors: Ensuring consistent reactant feed and product removal
Catalyst Regeneration: Using solid acid catalysts that can be regenerated and reused
Optimization: Fine-tuning temperature, pressure, and reactant ratios for maximum efficiency
Analyse Chemischer Reaktionen
Types of Reactions
6-(Cyclohexyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the ether linkage can be cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Cyclohexyloxyhexanoic acid
Reduction: Cyclohexyloxyhexanol
Substitution: Various substituted cyclohexyloxyhexanal derivatives
Wissenschaftliche Forschungsanwendungen
6-(Cyclohexyloxy)hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes and ethers.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Cyclohexyloxy)hexanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, making it a useful reagent in bioconjugation and labeling studies. The ether linkage provides stability and resistance to hydrolysis, making it suitable for use in harsh chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyloxyethanol: Similar structure but with an ethanol group instead of hexanal.
Cyclohexyloxypropane: Contains a propane group instead of hexanal.
Cyclohexyloxybutane: Contains a butane group instead of hexanal.
Uniqueness
6-(Cyclohexyloxy)hexanal is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific chain lengths and functional group interactions.
Eigenschaften
IUPAC Name |
6-cyclohexyloxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h10,12H,1-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUCQWWFWWUPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCCCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
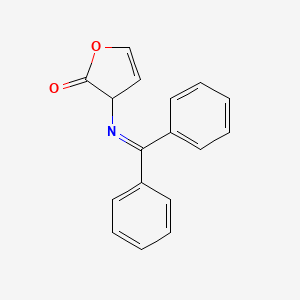
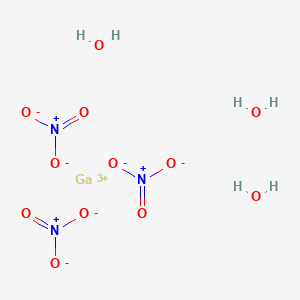
![1-phenyl-1H-iMidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B8080238.png)
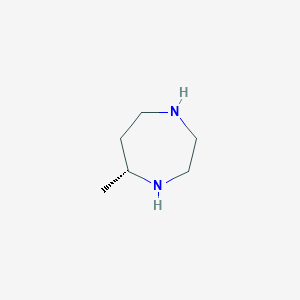
![methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B8080254.png)

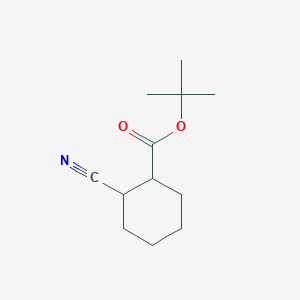

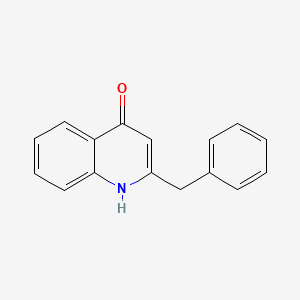
![1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone](/img/structure/B8080286.png)
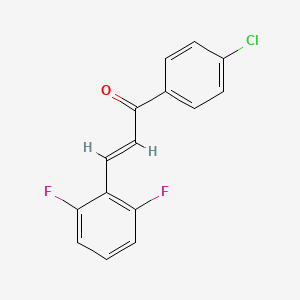
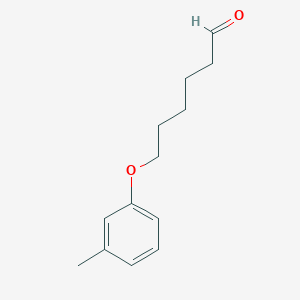
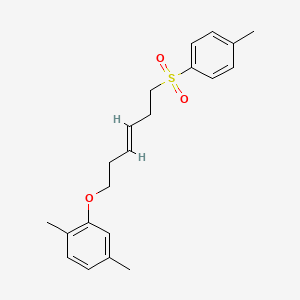
![Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine]](/img/structure/B8080322.png)
